methyl2,3,3-trifluorocyclobut-1-ene-1-carboxylate
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Overview
Description
Methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate is a fluorinated organic compound with the molecular formula C6H5F3O2. This compound is notable for its trifluoromethyl group attached to a cyclobutene ring, which imparts unique chemical properties. Fluorinated compounds are often of interest in various fields due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethylated precursor with a suitable cyclizing agent. The reaction conditions often require the use of a solvent such as toluene and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways and interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including as enzyme inhibitors or drug candidates.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-2-cyclopropylidenacetate: This compound shares a similar cyclopropane structure but with a chlorine atom instead of fluorine.
1-chloro-3,3,3-trifluoropropene: Another fluorinated compound with similar reactivity but different structural features.
Uniqueness
Methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate is unique due to its trifluoromethyl group attached to a cyclobutene ring, which imparts distinct chemical properties. This combination of features makes it particularly valuable in various applications, from synthetic chemistry to industrial processes.
Biological Activity
Methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique trifluoromethyl group and cyclobutane structure. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate includes a cyclobutane ring with a trifluoromethyl group. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.
Biological Activity
Mechanism of Action
The trifluoromethyl group is known to influence biological activity significantly. It can enhance the binding affinity of compounds to biological targets by altering their electronic properties. This modification often leads to improved pharmacokinetic profiles and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit anticancer properties. For example, compounds with similar structures have shown effectiveness in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Inhibition Studies
Research has demonstrated that methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate can inhibit specific enzymes involved in tumor progression. For instance, studies on similar trifluoromethylated compounds have reported enhanced inhibition of the 5-hydroxytryptamine (5-HT) uptake, suggesting potential applications in treating conditions like depression or anxiety that may be linked to cancer therapies .
Synthesis
The synthesis of methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate typically involves several steps:
- Formation of the Cyclobutane Ring : This can be achieved through cycloaddition reactions involving suitable precursors.
- Introduction of the Trifluoromethyl Group : Methods such as nucleophilic substitution or electrophilic fluorination are commonly employed.
- Carboxylation : The carboxylate group can be introduced via carbonylation reactions or through the use of carboxylic acid derivatives.
Case Study 1: Anticancer Efficacy
In a controlled study involving various trifluoromethylated compounds, methyl 2,3,3-trifluorocyclobut-1-ene-1-carboxylate was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit enzymes associated with metabolic pathways in cancer cells, leading to reduced proliferation rates .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 2,3,3-trifluorocyclobutene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O2/c1-11-5(10)3-2-6(8,9)4(3)7/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIHVPVODSIKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(C1)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.